Ethyl tetrahydrofuran-2-carboxylate
Overview
Description
Ethyl tetrahydrofuran-2-carboxylate derivatives are a class of compounds that have been the subject of various synthetic studies due to their potential applications in pharmaceuticals and materials science. These derivatives are characterized by the tetrahydrofuran ring, a five-membered oxygen-containing heterocycle, which is functionalized with various substituents to yield compounds with diverse chemical properties and reactivity.
Synthesis Analysis
The synthesis of ethyl tetrahydrofuran-2-carboxylate derivatives involves various strategies, including rearrangement reactions, chloroethylation, and multi-component condensation reactions. For instance, ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, a 1,4-dicarbonyl scaffold, was synthesized through the rearrangement of its oxoacetate precursor . Another derivative, ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate, was obtained via thermal decarbonylation of a trioxo compound . Additionally, ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate was synthesized by chloroethylating ethyl 2-methylfuran-3-carboxylate at low temperatures . Ethyl 3-amino-4-arylfuran-2-carboxylates were prepared from hydroxyacrylonitrile sodium salt and malonate vinyl ether intermediates . A tetracyano derivative was synthesized through a three-component condensation involving benzaldehyde, ethyl acetoacetate, and malononitrile .
Molecular Structure Analysis
The molecular structures of these derivatives have been elucidated using various spectroscopic methods and X-ray diffraction analysis. For example, the structure of ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate was established by X-ray diffraction . Similarly, the crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was solved using single-crystal X-ray diffraction data .
Chemical Reactions Analysis
The reactivity of ethyl tetrahydrofuran-2-carboxylate derivatives varies depending on the substituents present on the tetrahydrofuran ring. These compounds can undergo reactions such as alkylation, decarbonylation, and condensation. For instance, the chloroethylated derivative can alkylate secondary amines and participate in the Michaelis-Becker and Arbuzov reactions . The amino derivatives synthesized can potentially serve as intermediates for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl tetrahydrofuran-2-carboxylate derivatives are influenced by their molecular structure. These properties include solubility, melting points, and boiling points, which are essential for their practical applications. The presence of functional groups such as amino, chloroethyl, and cyano groups can significantly alter these properties, making them suitable for specific uses in chemical synthesis and material development.
Scientific Research Applications
It is used as a chiral building block in the scalable preparation of (R)-tetrahydrofuran-2-carboxylic acid, a key component in the synthesis of furopenem, an antibiotic (Fujima, Hirayama, Ikunaka, & Nishimoto, 2003).
Ethyl tetrahydrofuran-2-carboxylate is involved in a phosphine-catalyzed [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines, demonstrating its utility in organic synthesis (Zhu, Lan, & Kwon, 2003).
It plays a role in the synthesis and characterization of new optically active paraconic-acid derivatives, such as 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters (Coriani et al., 2009).
Ethyl tetrahydrofuran-2-carboxylate is used in the synthesis of curvularin, a mould metabolite, demonstrating its applicability in natural product synthesis (Gerlach, 1977).
The compound is involved in reactions with methyl arylcarbodithioates to produce various thiazole derivatives, showcasing its versatility in heterocyclic chemistry (Mayer, Hartenhauer, & Gruner, 1990).
Ethyl tetrahydrofuran-2-carboxylate is utilized in the development of scalable enantioselective processes using hydrolytic enzymes, highlighting its role in biocatalysis (Chikusa et al., 2003).
Its use in the enantioselective synthesis of 2-ethyl-2,3-dihydrobenzofuran carboxylic acid, a precursor of (+)-efaroxan, demonstrates its importance in pharmaceutical synthesis (Silveira & Coelho, 2005).
It serves as an intermediate in the production of doxazosin mesylate, a drug used to treat hypertension (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).
Ethyl tetrahydrofuran-2-carboxylate is involved in the synthesis of novel peptides, as demonstrated by its use in protecting group strategies in peptide synthesis (Tsutsui, Muto, Motoyoshi, & Mitsunobu, 1987).
It is used in the synthesis of furanose carbopeptoids, indicating its utility in the development of new biomolecules (Claridge et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl oxolane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQLWKZRORYGHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435562 | |
Record name | ETHYL TETRAHYDRO-2-FUROATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl tetrahydrofuran-2-carboxylate | |
CAS RN |
16874-34-3 | |
Record name | 2-Furancarboxylic acid, tetrahydro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16874-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furancarboxylic acid, tetrahydro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016874343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furancarboxylic acid, tetrahydro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | ETHYL TETRAHYDRO-2-FUROATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl tetrahydrofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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